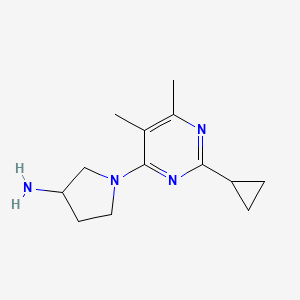![molecular formula C9H15NO3 B11777940 ethyl 2-[(3R)-3-methylpyrrolidin-1-yl]-2-oxoacetate](/img/structure/B11777940.png)
ethyl 2-[(3R)-3-methylpyrrolidin-1-yl]-2-oxoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2-oxoacetato de etilo 2-[(3R)-3-metilpirrolidin-1-il] es un compuesto químico que presenta un anillo de pirrolidina, un motivo estructural común en la química medicinal.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 2-oxoacetato de etilo 2-[(3R)-3-metilpirrolidin-1-il] generalmente implica la reacción del cloruro de oxalilo de etilo con (3R)-3-metilpirrolidina en condiciones controladas. La reacción se lleva a cabo en presencia de una base, como trietilamina, para neutralizar el ácido clorhídrico formado durante la reacción. La mezcla de reacción se purifica luego utilizando técnicas estándar como la cromatografía en columna para obtener el producto deseado.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo puede mejorar la eficiencia y el rendimiento de la reacción. Además, la implementación de sistemas de purificación automatizados puede optimizar el proceso de producción, asegurando alta pureza y consistencia del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
El 2-oxoacetato de etilo 2-[(3R)-3-metilpirrolidin-1-il] puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar ácidos carboxílicos o cetonas correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo oxo en un grupo hidroxilo, formando derivados alcohólicos.
Sustitución: Las reacciones de sustitución nucleofílica pueden introducir diferentes sustituyentes en el anillo de pirrolidina.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Los agentes reductores como hidruro de aluminio y litio (LiAlH₄) o borohidruro de sodio (NaBH₄) se utilizan generalmente.
Sustitución: Los reactivos como los haluros de alquilo o los cloruros de acilo se pueden utilizar en presencia de una base para facilitar las reacciones de sustitución.
Productos principales formados
Oxidación: Ácidos carboxílicos o cetonas.
Reducción: Derivados de alcohol.
Sustitución: Diversos derivados de pirrolidina sustituidos.
Aplicaciones Científicas De Investigación
El 2-oxoacetato de etilo 2-[(3R)-3-metilpirrolidin-1-il] tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas más complejas.
Biología: Se estudia su posible actividad biológica e interacciones con biomoléculas.
Medicina: Se investiga su posible actividad terapéutica, incluido su papel como precursor en la síntesis de fármacos.
Industria: Se utiliza en la producción de productos farmacéuticos y productos químicos finos.
Mecanismo De Acción
El mecanismo de acción del 2-oxoacetato de etilo 2-[(3R)-3-metilpirrolidin-1-il] implica su interacción con dianas moleculares específicas. El compuesto puede actuar como un inhibidor o modulador enzimático, afectando varias vías bioquímicas. Las dianas moleculares y las vías exactas dependen de la aplicación específica y el contexto en el que se utiliza el compuesto.
Comparación Con Compuestos Similares
Compuestos similares
Pirrolidin-2-ona: Un compuesto estructuralmente similar con un anillo de lactama.
N-metilpirrolidina: Otro derivado de pirrolidina con diferentes sustituyentes.
2-pirrolidona de etilo: Un químico industrial que se utiliza como solvente y catalizador.
Singularidad
El 2-oxoacetato de etilo 2-[(3R)-3-metilpirrolidin-1-il] es único debido a su estereoquímica específica y grupos funcionales, que confieren propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C9H15NO3 |
|---|---|
Peso molecular |
185.22 g/mol |
Nombre IUPAC |
ethyl 2-[(3R)-3-methylpyrrolidin-1-yl]-2-oxoacetate |
InChI |
InChI=1S/C9H15NO3/c1-3-13-9(12)8(11)10-5-4-7(2)6-10/h7H,3-6H2,1-2H3/t7-/m1/s1 |
Clave InChI |
UTMWIACQVGPODZ-SSDOTTSWSA-N |
SMILES isomérico |
CCOC(=O)C(=O)N1CC[C@H](C1)C |
SMILES canónico |
CCOC(=O)C(=O)N1CCC(C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


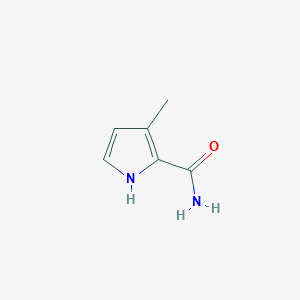



![5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydrofuro[3,2-c]pyridine-3-carboxylic acid](/img/structure/B11777885.png)
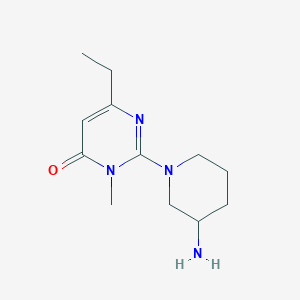

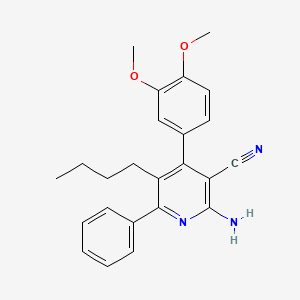

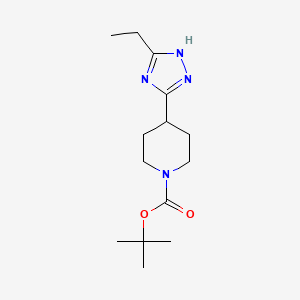

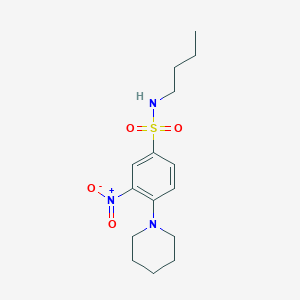
![1-(5-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-4-amine](/img/structure/B11777939.png)
